molecular formula C7H7N3O B1437454 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 310430-81-0

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B1437454
CAS No.: 310430-81-0
M. Wt: 149.15 g/mol
InChI Key: FJNZOHCXRWTYEX-UHFFFAOYSA-N
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Description

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a nitrogen-containing heterocyclic compound. This compound has garnered significant interest due to its biological activities and potential applications in medicinal chemistry. It is part of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one family, known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be synthesized through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating with sodium methoxide (NaOMe) or refluxing with triethyl orthoformate (HC(OEt)3) and xylene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium hydroxide (KOH) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the core structure.

Scientific Research Applications

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways . By inhibiting PI3K, the compound can modulate various cellular processes, including cell growth, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-6-7(11)8-4-9-10(6)3-5/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNZOHCXRWTYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248595
Record name 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310430-81-0
Record name 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310430-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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